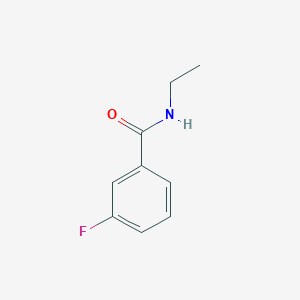

N-ethyl-3-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUYDIGMJOZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408498 | |

| Record name | N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-37-1 | |

| Record name | N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-3-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-ethyl-3-fluorobenzamide, a valuable compound in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an ethylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a reliable synthetic pathway and details the expected analytical data for the thorough characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 3-fluorobenzoic acid. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is subsequently reacted with ethylamine to form the desired amide.

A common and effective method for the first step is the reaction of 3-fluorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 3-fluorobenzoyl chloride can then be reacted with ethylamine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (DCM) to yield this compound.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-fluorobenzoyl chloride

Materials:

-

3-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic)

-

Anhydrous dichloromethane (DCM) or toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

Materials:

-

3-fluorobenzoyl chloride (from Step 1)

-

Ethylamine

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the ethylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Data not available in search results |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Aromatic protons |

| ~ 6.5 (broad s) | br s | 1H | N-H |

| ~ 3.4 (q) | q | 2H | -CH₂- |

| ~ 1.2 (t) | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~ 166 | C=O (Amide) |

| ~ 163 (d, J ≈ 245 Hz) | C-F |

| ~ 137 (d) | Quaternary Ar-C |

| ~ 130 (d) | Ar-CH |

| ~ 123 (d) | Ar-CH |

| ~ 118 (d) | Ar-CH |

| ~ 114 (d) | Ar-CH |

| ~ 35 | -CH₂- |

| ~ 15 | -CH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 | N-H stretch |

| ~ 3070 | Aromatic C-H stretch |

| ~ 2970, 2880 | Aliphatic C-H stretch |

| ~ 1640 | C=O stretch (Amide I) |

| ~ 1540 | N-H bend (Amide II) |

| ~ 1290 | C-N stretch |

| ~ 1250 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 167 | [M]⁺ (Molecular ion) |

| 123 | [M - C₂H₄]⁺ (Loss of ethylene) |

| 109 | [M - C₂H₅N]⁺ (Loss of ethylamine radical) |

| 95 | [M - C₂H₅NCO]⁺ (Loss of ethyl isocyanate radical) |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

References

N-ethyl-3-fluorobenzamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide is a chemical compound belonging to the benzamide class, characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the meta-position of the benzoyl ring. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties based on available data. While specific experimental data for this compound is limited in publicly available literature, this guide offers predicted spectral information and a generalized synthesis protocol based on established chemical principles.

Molecular Structure and Formula

This compound is a derivative of benzamide with the systematic IUPAC name this compound. The core structure consists of a benzene ring substituted with a fluorine atom and an ethylcarboxamide group.

Molecular Formula: C₉H₁₀FNO[1][2]

Molecular Weight: 167.18 g/mol [1][2]

CAS Number: 150079-37-1[3]

Chemical Identifiers:

-

IUPAC Name: this compound

-

InChI: InChI=1S/C9H10FNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)[1][2]

-

SMILES: CCNC(=O)c1cccc(F)c1

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

References

N-ethyl-3-fluorobenzamide: A Technical Review of a Potential Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound N-ethyl-3-fluorobenzamide is limited. This document provides a technical overview based on the known properties and biological activities of structurally related fluorinated benzamides and N-substituted benzamide derivatives to infer its potential characteristics and guide future research.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold frequently utilized in medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring and an ethyl group on the amide nitrogen can significantly influence the molecule's physicochemical properties and biological activity. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This review synthesizes the available information on related compounds to provide a comprehensive technical guide on the potential of this compound as a lead compound in drug discovery.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound (Predicted) | C9H10FNO | 167.18 | ~1.5 - 2.0 | 1 | 1 |

| N-ethylbenzamide | C9H11NO | 149.19 | 1.4 | 1 | 1 |

| 3-Fluorobenzamide | C7H6FNO | 139.13 | 0.8 | 1 | 1 |

| 2-Fluoro-N-(morpholin-4-yl)benzamide | C11H13FN2O2 | 224.23 | 1.2 | 1 | 3 |

Data for related compounds is sourced from publicly available chemical databases. The values for this compound are estimations.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the amidation of 3-fluorobenzoyl chloride with ethylamine. This is a standard and generally high-yielding reaction in organic chemistry.

General Synthesis Protocol for this compound

Reaction: 3-Fluorobenzoyl chloride + CH3CH2NH2 (Ethylamine) → this compound + HCl

Materials:

-

3-Fluorobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and stirring equipment

-

Reagents for work-up and purification (e.g., water, brine, drying agent like Na2SO4, silica gel for chromatography)

Procedure:

-

Dissolve 3-fluorobenzoyl chloride (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base (1.1 - 1.5 eq) to the reaction mixture.

-

Slowly add ethylamine (1.0 - 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Potential Biological Activities and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The specific activity of this compound would depend on its molecular targets.

Potential as Anticancer Agents

Many N-substituted benzamides have been investigated as anticancer agents, with some acting as inhibitors of tubulin polymerization or as histone deacetylase (HDAC) inhibitors.[5][8][9]

If this compound were to act as a tubulin inhibitor, it would likely bind to tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton would arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

Potential as Antibacterial Agents

Fluorinated benzamide derivatives have also shown promise as antibacterial agents.[10][11] For instance, some benzamides act by inhibiting essential bacterial enzymes like FtsZ, which is crucial for bacterial cell division.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the analysis of structurally similar compounds suggests its potential as a valuable scaffold in drug discovery. Its synthesis is likely straightforward, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific molecular targets and therapeutic potential. Initial screening against a panel of cancer cell lines and bacterial strains would be a logical first step to uncover its pharmacological profile.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-ethyl-3-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-ethyl-3-fluorobenzamide. Due to the limited availability of published experimental data, this report incorporates both predicted and extrapolated information from closely related analogs to offer a thorough understanding of this compound for research and development purposes.

Core Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the benzamide class of molecules. The presence of a fluorine atom on the benzene ring and an ethyl group on the amide nitrogen are key structural features that influence its physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| CAS Number | 150079-37-1 | Key Organics[1] |

| Molecular Formula | C₉H₁₀FNO | Key Organics[1] |

| Molecular Weight | 167.18 g/mol | NIST[1] |

| Predicted Boiling Point | 604.99 K | Cheméo[2] |

| Predicted Water Solubility (log10WS) | -2.11 mol/L | Cheméo[2] |

| Predicted Octanol/Water Partition Coefficient (logPoct/wat) | 2.150 | Cheméo[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 3-fluorobenzoyl chloride with ethylamine. This reaction is a standard amide bond formation protocol.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

This protocol is a generalized procedure based on common methods for benzamide synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of ethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents). The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with constant stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is typically quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Chemical Reactivity and Stability

Benzamides are generally stable compounds. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 3-fluorobenzoic acid and ethylamine. The fluorine substituent on the aromatic ring is generally stable but may participate in nucleophilic aromatic substitution reactions under specific and harsh conditions.

Potential Biological and Pharmacological Properties

The biological and pharmacological activities of this compound have not been extensively reported in the scientific literature. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules.[3][4] Derivatives of benzamide have been investigated for a variety of therapeutic applications, including:

-

Antipsychotics: Certain substituted benzamides are known to act as dopamine D2 receptor antagonists.[5]

-

Antiemetics: Some benzamides exhibit antiemetic properties.

-

Anticancer Agents: The benzamide structure is found in some histone deacetylase (HDAC) inhibitors which are being explored as anticancer drugs.

-

Antimicrobial Agents: Various benzamide derivatives have shown potential as antibacterial and antifungal agents.[4]

The presence of the fluorine atom in this compound may influence its metabolic stability, membrane permeability, and binding affinity to biological targets, potentially enhancing its pharmacological profile compared to its non-fluorinated analog. Further research is required to elucidate the specific biological activities of this compound.

Illustrative Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Caption: General workflow for biological screening.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on its physical properties and biological activities are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related benzamide derivatives. The proposed synthetic route and screening workflow offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further empirical studies are necessary to fully characterize its properties and biological functions.

References

N-Ethyl-3-fluorobenzamide: A Technical Guide to its Discovery and History as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide has emerged as a noteworthy compound within the broader class of benzamide-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogs. It details the mechanism of action, summarizes key quantitative data, and provides established experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rise of FAAH Inhibition

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, and mood. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids can be elevated, offering a promising therapeutic strategy for various pathological conditions. This has spurred significant research into the discovery and development of potent and selective FAAH inhibitors.

Benzamides have been identified as a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Within the context of FAAH inhibition, various substituted benzamides have been explored for their potential to modulate the activity of this enzyme.

Discovery and History

While a singular, seminal publication detailing the initial discovery of this compound as a specific FAAH inhibitor is not readily apparent in the public domain, its development can be understood within the broader context of the exploration of aryl benzamides as FAAH inhibitors. Research into this class of compounds has been driven by the need for novel, non-opioid analgesics and anxiolytics. The general hypothesis guiding this research is that by blocking FAAH, the analgesic and anxiolytic effects of endogenous anandamide can be potentiated without the psychoactive side effects associated with direct cannabinoid receptor agonists.

The development of various FAAH inhibitors has progressed through several chemical classes, including carbamates, ureas, and ketoheterocycles. The exploration of benzamide derivatives represents a significant branch of this research, with structure-activity relationship (SAR) studies focusing on optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures. A common and straightforward method involves the reaction of 3-fluorobenzoyl chloride with ethylamine.

General Synthesis Protocol

A representative protocol for the synthesis of a closely related analog, N,N-diethyl-3-fluorobenzamide, provides a solid foundation for the synthesis of this compound.[1] The following is an adapted, general procedure:

Reaction Scheme:

Materials:

-

3-Fluorobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., benzene, toluene, dichloromethane)

-

Tertiary amine base (e.g., triethylamine, pyridine) to act as an acid scavenger

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzoyl chloride in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of ethylamine and the tertiary amine base to the stirred solution of 3-fluorobenzoyl chloride. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and the amine hydrochloride salt, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH Inhibition Signaling Pathway

FAAH is a serine hydrolase that breaks down anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, this compound would lead to an accumulation of AEA in the synaptic cleft. This elevated AEA can then bind to and activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that are associated with analgesic, anxiolytic, and anti-inflammatory effects.

Quantitative Data

While specific quantitative bioactivity data for this compound is not prominently available in publicly accessible literature, the following table presents typical data that would be generated to characterize such a compound as a FAAH inhibitor. The values are illustrative and based on data for other potent benzamide-based FAAH inhibitors.

| Parameter | Description | Typical Value Range |

| IC₅₀ (nM) | The half maximal inhibitory concentration against FAAH. | 1 - 100 |

| Kᵢ (nM) | The inhibition constant, a measure of binding affinity to FAAH. | 0.5 - 50 |

| Selectivity | Fold-selectivity for FAAH over other serine hydrolases (e.g., MAGL, ABHD6). | >100-fold |

| In vivo Efficacy | Dose required for a significant analgesic or anxiolytic effect in animal models. | 1 - 30 mg/kg |

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of FAAH inhibitors like this compound.

FAAH Inhibition Assay (Fluorometric)

This in vitro assay is a common method to determine the potency of a compound in inhibiting FAAH activity.

Procedure:

-

Reagent Preparation:

-

Recombinant human or rat FAAH is diluted to the desired concentration in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

This compound is serially diluted in the assay buffer from a concentrated stock solution in DMSO.

-

A fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, is prepared in the assay buffer.

-

-

Assay Performance:

-

In a 96-well microplate, the test compound dilutions are added to the wells.

-

The FAAH enzyme solution is then added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

-

Data Acquisition and Analysis:

-

The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader (excitation ~340-360 nm, emission ~450-465 nm).

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

-

The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Conclusion

This compound represents a compound of interest within the ongoing research and development of FAAH inhibitors. While specific, detailed public data on this particular molecule is limited, its structural similarity to other known benzamide-based FAAH inhibitors suggests its potential as a modulator of the endocannabinoid system. The synthesis and experimental protocols outlined in this guide provide a foundational framework for its further investigation. Future research will be crucial to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of N-Alkylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of N-alkylbenzamide derivatives, with a focus on N-ethyl-3-fluorobenzamide as a representative compound. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It details synthetic methodologies, experimental protocols for biological evaluation, and presents data from related benzamide analogs to illustrate potential therapeutic applications.

Introduction to N-Alkylbenzamides

N-alkylbenzamides are a class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an alkyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The physicochemical properties and pharmacological activity of these derivatives can be modulated by substitutions on both the phenyl ring and the N-alkyl group. Fluorine substitution, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

While specific research on this compound (C₉H₁₀FNO) is limited in publicly available literature, the broader class of N-substituted benzamides has been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This guide will, therefore, present generalized protocols and data from related benzamide derivatives to provide a framework for the investigation of new analogs like this compound.

Synthesis of N-Alkylbenzamide Derivatives

The synthesis of N-alkylbenzamides is typically achieved through the acylation of an appropriate amine with a benzoyl derivative. A general synthetic route involves the reaction of a substituted benzoyl chloride with an alkylamine.

General Synthesis Protocol: Amidation of Benzoyl Chlorides

A common and efficient method for the synthesis of N-alkylbenzamides is the reaction of a substituted benzoyl chloride with an alkylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Substituted benzoyl chloride (e.g., 3-fluorobenzoyl chloride)

-

Alkylamine (e.g., ethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Base (e.g., triethylamine, pyridine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted benzoyl chloride (1 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the alkylamine (1.1 equivalents) and the base (1.2 equivalents) in the same anhydrous solvent.

-

Add the amine solution dropwise to the cooled benzoyl chloride solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Biological Evaluation of Benzamide Derivatives

This section outlines standard in vitro and in vivo protocols for assessing the potential antimicrobial, anticancer, and anti-inflammatory activities of N-alkylbenzamide derivatives.

Antimicrobial Activity

The antimicrobial potential of synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using established methods such as the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile filter paper disks (6 mm diameter)

-

Solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., Gentamicin)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Prepare a microbial inoculum and spread it uniformly over the surface of the agar plates.

-

Impregnate the sterile filter paper disks with a known concentration of the test compound solution.

-

Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each disk in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganisms

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Serial dilutions of the test compound

-

Microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

The following table summarizes the antimicrobial activity of some benzamide derivatives from the literature to provide a reference for the potential efficacy of new analogs.

| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 25 | 6.25 | [1] |

| 5a | E. coli | 31 | 3.12 | [1] |

| 6b | E. coli | 24 | 3.12 | [1] |

| 6c | B. subtilis | 24 | 6.25 | [1] |

Anticancer Activity

The cytotoxic effect of N-alkylbenzamide derivatives against cancer cell lines is commonly assessed using the MTT assay.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2][3][4]

The following table presents the IC₅₀ values of some benzamide derivatives against different cancer cell lines, serving as a benchmark for newly synthesized compounds.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | Human Cancer Cell Lines | 1.0 | |

| Compound 9 | MCF7 | 3.84 ± 0.62 | [3] |

| MS-275 (Entinostat) | MCF-7 | Varies | |

| MS-275 (Entinostat) | A549 | Varies |

Anti-inflammatory Activity

The in vivo anti-inflammatory activity of N-alkylbenzamide derivatives can be evaluated using the carrageenan-induced paw edema model in rodents.

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound suspension/solution

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, standard, and test groups).

-

Administer the test compound, positive control, or vehicle to the respective groups, typically via oral or intraperitoneal injection.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

The following table shows the percentage inhibition of paw edema by some compounds from the literature, providing a comparative measure of anti-inflammatory efficacy.

| Compound ID | Dose (mg/kg) | Time (hr) | % Inhibition of Edema | Reference |

| Compound 1 | 200 | 4 | 96.31 | |

| Compound 3 | 200 | 4 | 99.69 | |

| Indomethacin | 10 | 4 | 57.66 |

Visualizing Experimental Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the experimental protocols described in this guide.

Caption: Synthetic workflow for N-Alkylbenzamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into benzamide scaffolds has emerged as a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth overview of the diverse biological activities of fluorinated benzamides, with a focus on their anticancer, anti-angiogenic, enzyme inhibitory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Fluorinated benzamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of fluorine can enhance metabolic stability and improve binding affinity to molecular targets within cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated benzamides against several human cancer cell lines.

| Compound ID | Fluorination Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| FB-1 | 2-Fluoro | A549 (Lung) | 0.8 | [1] |

| FB-2 | 3-Fluoro | MDA-MB-231 (Breast) | 2.51 | [2] |

| FB-3 | 3,5-Difluoro | MDA-MB-231 (Breast) | 2.49 | [2] |

| FB-4 | 3,5-Difluoro | HCC1937 (Breast) | 2.07 | [2] |

| FB-5 | 5-Fluoro (on benzothiazole) | HCT-116 (Colon) | 0.08 | [3] |

| FB-6 | 5-Fluoro (on benzothiazole) | MCF-7 (Breast) | 0.37 | [3] |

| FB-7 | Pyrazolylbenzimidazole hybrid | A549 (Lung) | 0.95 - 1.57 | [1] |

| FB-8 | Fluorinated aminophenylhydrazine | A549 (Lung) | 0.64 | [4] |

| MM131 | 1,2,4-Triazine sulfonamide | DLD-1 (Colon) | 3.4 | [5] |

| MM131 | 1,2,4-Triazine sulfonamide | HT-29 (Colon) | 3.9 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9][10]

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated benzamide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

N-ethyl-3-fluorobenzamide: A Technical Whitepaper on Theoretical Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-ethyl-3-fluorobenzamide is not extensively available in public literature. This document synthesizes information from studies on structurally related fluorinated benzamides to propose theoretical mechanisms of action. The quantitative data and experimental protocols presented are illustrative and based on methodologies commonly used for the compound classes discussed.

Introduction

This compound is a synthetic organic compound featuring a central benzamide scaffold, characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the meta-position of the phenyl ring. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Benzamide derivatives, as a class, exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroleptic effects, suggesting a diverse range of potential molecular targets.[4][5] This technical guide will explore the most prominent theoretical mechanisms of action for this compound based on current research into related compounds.

Core Theoretical Mechanism of Action: Cereblon (CRBN) Modulation

A primary and compelling theoretical mechanism of action for this compound is its potential interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[6] Benzamide-type structures are known to be effective binders of CRBN, and fluorination has been demonstrated to enhance this binding affinity.[7][8]

By binding to CRBN, this compound could act as a molecular glue, inducing the recruitment of neo-substrate proteins to the E3 ligase complex. This leads to the polyubiquitination and subsequent proteasomal degradation of these target proteins. The specific neo-substrates targeted would determine the ultimate physiological effect, which could range from immunomodulation to anti-proliferative activity.

Signaling Pathway

References

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

N-ethyl-3-fluorobenzamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide is a synthetic small molecule belonging to the versatile class of benzamide derivatives. While specific research on this particular compound is limited, its structural features—a fluorinated phenyl ring coupled with an N-ethyl amide group—position it as a promising candidate for investigation in several areas of medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide outlines potential research avenues for this compound, providing detailed synthetic protocols, predicted physicochemical properties, and comprehensive experimental workflows for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds.

Physicochemical and Spectral Data

To facilitate further research, the following tables summarize the fundamental physicochemical and predicted spectral properties of this compound. These values are computationally predicted and await experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₉H₁₀FNO | |

| Molecular Weight | 167.18 | g/mol |

| Melting Point | 85-90 | °C |

| Boiling Point | 280-290 | °C |

| LogP | 1.8 | |

| Water Solubility | 1.5 | g/L |

| pKa (most acidic) | 16.5 | |

| pKa (most basic) | -2.5 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Atom | Predicted Shift (ppm) | Atom | Predicted Shift (ppm) |

| H (ethyl-CH₃) | 1.25 (t) | C (ethyl-CH₃) | 14.8 |

| H (ethyl-CH₂) | 3.45 (q) | C (ethyl-CH₂) | 35.2 |

| H (amide-NH) | 6.1 (br s) | C (C=O) | 166.5 |

| H (aromatic) | 7.1-7.6 (m) | C (aromatic) | 114.5 (d) |

| 119.0 (d) | |||

| 123.5 (s) | |||

| 130.0 (d) | |||

| 135.0 (d) | |||

| 162.5 (d, ¹JCF) |

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved via the amidation of 3-fluorobenzoyl chloride with ethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-fluorobenzoyl chloride

-

Ethylamine (2 M solution in THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Slowly add the ethylamine solution to the stirred solution of 3-fluorobenzoyl chloride at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Potential Research Areas and Experimental Protocols

Based on the known biological activities of structurally related benzamide derivatives, the following areas are proposed for the investigation of this compound.

Anticancer Activity

The benzamide scaffold is present in several approved anticancer drugs, and the parent compound, 3-fluorobenzamide, has shown potential as an anti-tumor agent in computational studies.

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Fluorinated benzamides have demonstrated promising antibacterial properties.

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Benzamide derivatives have been explored for their anti-inflammatory potential.

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound

-

DMSO

-

Diclofenac sodium (positive control)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing PBS, BSA, and various concentrations of this compound (dissolved in a minimal amount of DMSO and diluted with PBS).

-

Incubation: Incubate the reaction mixtures at 37 °C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 72 °C for 5 minutes.

-

Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the precedence of biological activity within the fluorobenzamide class of compounds provide a strong rationale for its investigation. The proposed research areas and detailed experimental protocols in this guide offer a solid framework for initiating studies into its potential therapeutic applications. Further research, including mechanism of action studies and in vivo efficacy evaluations, will be crucial in determining the ultimate clinical relevance of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethyl-3-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-ethyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the classical acylation of ethylamine with 3-fluorobenzoyl chloride, and a direct one-pot synthesis from 3-fluorobenzoic acid using a peptide coupling agent. These protocols are designed for clarity, reproducibility, and scalability in a standard laboratory setting, offering high potential yields and product purity.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, owing to the prevalence of the amide functional group in a vast array of biologically active molecules. N-substituted benzamides are a prominent class of compounds with diverse pharmacological activities. The incorporation of a fluorine atom on the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This application note details robust and efficient methods for the preparation of this compound, providing researchers with practical and adaptable synthetic procedures.

Chemical Structures and Properties

| Compound Name | This compound | 3-fluorobenzoic acid | 3-fluorobenzoyl chloride | Ethylamine |

| Structure |  |  |  |  |

| Molecular Formula | C₉H₁₀FNO | C₇H₅FO₂ | C₇H₄ClFO | C₂H₇N |

| Molecular Weight | 167.18 g/mol | 140.11 g/mol | 158.56 g/mol [1] | 45.08 g/mol |

| Appearance | White to off-white solid (predicted) | White crystalline solid | Colorless to pale yellow liquid | Colorless gas or liquid |

| CAS Number | 150079-37-1[2] | 455-38-9 | 1711-07-5[1] | 75-04-7 |

Experimental Protocols

Two reliable methods for the synthesis of this compound are presented below. Method 1 is a classical two-step approach involving the formation of an acyl chloride intermediate, while Method 2 is a more direct one-pot synthesis.

Method 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride, followed by its reaction with ethylamine.

Step 1: Synthesis of 3-fluorobenzoyl chloride

Materials:

-

3-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂ or CO and CO₂). This typically takes 1-3 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is typically a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

3-fluorobenzoyl chloride (from Step 1)

-

Ethylamine (solution in THF, ethanol, or water, or as a gas)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.1 - 1.5 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM or THF to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Expected Yield: Based on similar reactions, a yield of 75-95% can be expected.

Method 2: One-Pot Synthesis using a Coupling Agent

This protocol describes a direct synthesis from 3-fluorobenzoic acid using a common peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Materials:

-

3-fluorobenzoic acid

-

Ethylamine (solution in THF or as hydrochloride salt)

-

HATU or HBTU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq), HATU or HBTU (1.1 eq), and ethylamine (1.1 eq; if using the hydrochloride salt, add an additional equivalent of base).

-

Dissolve the solids in anhydrous DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Expected Yield: Yields for this method are typically high, often in the range of 80-95%.

Data Presentation

| Method | Starting Material | Key Reagents | Solvent | Reaction Time (approx.) | Typical Yield |

| 1 | 3-fluorobenzoyl chloride | Ethylamine, Triethylamine | DCM or THF | 1-4 hours | 75-95% |

| 2 | 3-fluorobenzoic acid | Ethylamine, HATU/HBTU, DIPEA | DMF or DCM | 2-12 hours | 80-95% |

Visualizations

Synthesis Workflow

Caption: Overview of the two primary synthetic routes to this compound.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Simplified mechanism for the reaction of 3-fluorobenzoyl chloride with ethylamine.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point (MP): To assess the purity of the solid product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Handle with extreme care.

-

3-Fluorobenzoyl chloride is a lachrymator and is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Ethylamine is a flammable and corrosive gas/liquid.

-

Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols for N-ethyl-3-fluorobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of N-ethyl-3-fluorobenzamide is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related benzamide and fluorinated aromatic compounds. These notes are intended to serve as a guide for potential research directions and methodologies.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] Benzamide derivatives are a well-established scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document outlines potential applications of this compound based on the activities of analogous compounds and provides generalized protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of structurally similar molecules, this compound could be investigated for the following applications:

-

Anticancer Agent: N-substituted benzamides have shown promise as anticancer agents through various mechanisms.[4] These include the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell-cycle arrest and apoptosis.[3] Additionally, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. The 3-fluorobenzamide core has also been studied for its potential in cancer treatment.

-

Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors.[5] For instance, N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neuropsychiatric disorders.[6] Depending on its three-dimensional conformation, this compound could be screened against various enzyme families.

-

Antimicrobial Agent: Certain benzamide derivatives have demonstrated antimicrobial properties. For example, a 3-methoxybenzamide derivative with a fluorine substitution showed promising activity against Gram-positive bacteria, including Staphylococcus aureus.[7]

Quantitative Data for Analogous Benzamide Derivatives

The following table summarizes the biological activity of selected N-substituted benzamide derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential potency of this compound and its future derivatives.

| Compound/Analog | Target/Assay | Activity (IC50) | Reference |

| N-benzylbenzamide derivative 20b | Tubulin Polymerization Inhibition | 12-27 nM (antiproliferative) | [8] |

| N-substituted benzamide derivative 13h | HDAC2 Inhibition (Molecular Docking) | Similar to MS-275 | [4][9] |

| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-Hydroxysteroid Dehydrogenase Type 3 | 74 nM | [10] |

| para-fluoro substituted N-methylbenzamide analogue | Neurokinin-2 Receptor Binding | 9.7 (pKi) | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride.

Materials:

-

3-fluorobenzoyl chloride

-

Ethylamine (solution in THF or as a gas)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the ethylamine solution dropwise to the cooled 3-fluorobenzoyl chloride solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a hypothetical procedure to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

Doxorubicin or other standard anticancer drug (as a positive control)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle control with DMSO).

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plates gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Caption: A generalized workflow for the synthesis and in vitro screening of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N-Ethyl-N-methyl-benzamide | 61260-46-6 [smolecule.com]

- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for N-ethyl-3-fluorobenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-fluorobenzamide is a fluorinated aromatic amide that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of this compound and explores its application as a key building block in the synthesis of more complex molecules.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO | [1] |

| Molecular Weight | 167.18 g/mol | [1] |

| CAS Number | 150079-37-1 | |

| Appearance | Off-white to white solid | Commercially available |

| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, MeOH) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride. This is a standard and efficient method for amide bond formation.

Reaction Scheme:

Materials:

-

3-Fluorobenzoyl chloride

-

Ethylamine (as a solution in THF or as a gas)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 70-90% (based on similar reactions)

Table 1: Quantitative Data for Synthesis of this compound (Predicted)

| Parameter | Value |

| Yield | 70-90% |

| Purity (post-chromatography) | >98% |